Cas no 110231-34-0 (Oligomycin E)

Oligomycin E is a macrolide antibiotic derived from Streptomyces species, primarily recognized for its role as a potent inhibitor of mitochondrial ATP synthase. It binds specifically to the Fo subunit of the enzyme, blocking proton translocation and disrupting oxidative phosphorylation. This mechanism makes Oligomycin E a valuable tool in studying mitochondrial function, cellular energy metabolism, and apoptosis. Its high specificity and efficacy in inhibiting ATP synthesis have also facilitated research in cancer biology and neurodegenerative diseases. Oligomycin E is commonly used in biochemical assays and as a reference compound for investigating mitochondrial dysfunction. The compound is typically supplied in purified form, ensuring reliability for experimental applications.
Oligomycin E structure
Oligomycin E structure
商品名:Oligomycin E
CAS番号:110231-34-0
MF:C45H72O13
メガワット:821.04538
CID:170817
PubChem ID:76960166

Oligomycin E 化学的及び物理的性質

名前と識別子

    • Spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-[2H]pyran]-3,3',9,13(4'H)-tetrone,22-ethyl-5',6'-dihydro-7,11,14,15,28-pentahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethyl-,(1S,2'R,5'R,6R,6'R,7S,7E,8R,10S,11S,12R,14S,15R,16S,21E,22S,23E,25R,28S,29S)-
    • (5Z,7Z,21E)-4-ethyl-11,12,15,19,26-pentahydroxy-6'-(2-hydroxypropyl)-5',10,12,14,16,18,20,26,29-nonamethylspiro[24,28-dioxabicyclo[23.3.1]nonacosa-5,7,21-triene-27,2'-oxane]-3',13,17,23-tetrone
    • OLIGOMYCIN E
    • Spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-[2H]pyran]-3,3',9,13(4'H)-tetrone...
    • (4E,18Z,20Z)-22-ethyl-7,11,14,15,28-pentahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethyl-5',6'-dihydro-3H,9H,13H-spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-pyran]-3,3',9,13(4'H)-tetrone (non-preferred name)
    • Oligomycin A, 26-hydroxy-28-oxo-
    • Oligomycin-E
    • 26-Hydroxy-28-oxooligomycin A
    • J-002406
    • PP57Q9V95Y
    • UNII-PP57Q9V95Y
    • (1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27S,28R,29R)-22-ethyl-7,11,14,15,28-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone
    • 110231-34-0
    • Q27286688
    • 26-hydroxy-28-oxooligomycin A.
    • CS-0090283
    • HY-125300
    • Oligomycin E
    • インチ: InChI=1S/C45H72O13/c1-12-32-17-15-13-14-16-25(3)40(52)43(10,54)41(53)31(9)39(51)30(8)38(50)29(7)37(49)24(2)18-21-36(48)56-42-28(6)33(20-19-32)57-45(44(42,11)55)35(47)22-26(4)34(58-45)23-27(5)46/h13-15,17-18,21,24-34,37,39-40,42,46,49,51-52,54-55H,12,16,19-20,22-23H2,1-11H3/b14-13+,17-15-,21-18+
    • InChIKey: UWEZMQMMPORRMH-ZUSSGZTJSA-N
    • ほほえんだ: CCC1C=CC=CCC(C)C(O)C(C)(O)C(=O)C(C)C(O)C(C)C(=O)C(C)C(O)C(C)C=CC(=O)OC2C(C)C(OC3(C2(C)O)OC(CC(O)C)C(C)CC3=O)CC1 |c:3,t:5,31|

計算された属性

  • せいみつぶんしりょう: 820.49746
  • どういたいしつりょう: 820.49729235g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 水素結合受容体数: 13
  • 重原子数: 58
  • 回転可能化学結合数: 3
  • 複雑さ: 1520
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 18
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 3
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 217Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.9

じっけんとくせい

  • PSA: 217.35

Oligomycin E 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73256-1mg
Oligomycin E
110231-34-0 98%
1mg
¥3387.00 2022-04-26
BioAustralis
BIA-O1439-5mg
Oligomycin E
110231-34-0 >95% by HPLC
5mg
$1105.00 2024-10-14
A2B Chem LLC
AE25390-5mg
oligomycin E
110231-34-0 ≥95%
5mg
$1156.00 2024-04-20
BioAustralis
BIA-O1439-5 mg
Oligomycin E
110231-34-0 >95%byHPLC
5mg
$1015.00 2023-09-04
TRC
O532983-2.5mg
Oligomycin E
110231-34-0
2.5mg
$649.00 2023-05-17
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci73256-5mg
Oligomycin E
110231-34-0 98%
5mg
¥0.00 2022-04-26
TRC
O532983-1mg
Oligomycin E
110231-34-0
1mg
$328.00 2023-05-17
BioAustralis
BIA-O1439-1 mg
Oligomycin E
110231-34-0 >95%byHPLC
1mg
$290.00 2023-09-04
SHENG KE LU SI SHENG WU JI SHU
sc-391681-1 mg
Oligomycin E,
110231-34-0
1mg
¥2,369.00 2023-07-11
BioAustralis
BIA-O1439-1mg
Oligomycin E
110231-34-0 >95% by HPLC
1mg
$315.00 2024-10-14

Oligomycin E 関連文献

Oligomycin Eに関する追加情報

Professional Introduction to Oligomycin E (CAS No. 110231-34-0)

Oligomycin E, a naturally occurring compound with the chemical identifier CAS No. 110231-34-0, has garnered significant attention in the field of pharmaceutical and biochemical research due to its unique molecular structure and multifaceted biological activities. This compound, belonging to the oligomycin family, is primarily known for its potent inhibition of ATP synthase, a critical enzyme involved in cellular energy metabolism. The detailed exploration of Oligomycin E's properties and applications not only enhances our understanding of cellular processes but also opens new avenues for therapeutic interventions.

The molecular structure of Oligomycin E is characterized by a complex arrangement of amino acids, which contributes to its high specificity and efficacy in binding to ATP synthase. This binding mechanism has been extensively studied, revealing insights into the enzyme's function and regulation. Recent advancements in structural biology have allowed researchers to visualize the interactions between Oligomycin E and ATP synthase at an atomic level, providing a foundation for the development of novel drugs targeting metabolic disorders.

In the realm of pharmaceutical research, Oligomycin E has been investigated for its potential applications in treating various metabolic diseases. Its ability to inhibit ATP synthase disrupts the production of adenosine triphosphate (ATP), the primary energy currency of cells. This disruption can be particularly beneficial in conditions where cellular energy metabolism is impaired, such as certain types of cancer and mitochondrial diseases. Preliminary clinical trials have shown promising results, suggesting that Oligomycin E could serve as a lead compound for developing targeted therapies.

Beyond its therapeutic potential, Oligomycin E has also been explored for its role in regulating cellular processes beyond energy metabolism. Studies have indicated that this compound can influence signaling pathways involved in cell growth and differentiation. The precise modulation of these pathways by Oligomycin E holds promise for developing treatments against chronic inflammatory diseases and neurodegenerative disorders. The compound's multifaceted effects make it a valuable tool for researchers aiming to unravel the complexities of cellular regulation.

The synthesis and isolation of Oligomycin E have been refined through advanced biochemical techniques, enabling researchers to produce high-purity samples for experimental use. These techniques include chromatographic methods and enzymatic purification processes, which ensure the integrity and consistency of the compound across different studies. The availability of high-quality Oligomycin E has facilitated a surge in research activities, leading to a wealth of new findings and applications.

One of the most intriguing aspects of Oligomycin E is its interaction with other cellular components beyond ATP synthase. Research has revealed that this compound can modulate the activity of various kinases and phosphatases, enzymes crucial for cell signaling. These interactions highlight the broad spectrum of biological activities associated with Oligomycin E, making it a versatile tool for studying cellular communication and homeostasis. The discovery of such interactions has sparked interest in exploring Oligomycin E as a potential therapeutic agent for diseases characterized by dysregulated signaling.

The future direction of Oligomycin E research is likely to be shaped by interdisciplinary collaborations between chemists, biochemists, and clinicians. The integration of computational modeling with experimental data will enable researchers to predict and validate new applications for this compound. Additionally, advancements in drug delivery systems may enhance the therapeutic efficacy of Oligomycin E by improving its bioavailability and targeting specificity. These developments hold promise for translating laboratory findings into clinical applications that benefit patients worldwide.

In conclusion, Oligomycin E (CAS No. 110231-34-0) represents a fascinating compound with significant implications for both basic science and drug development. Its unique properties and broad range of biological activities make it a valuable asset in the pursuit of understanding cellular mechanisms and developing novel therapies. As research continues to uncover new insights into the functions and applications of Oligomycin E, its impact on science and medicine is poised to grow even further.

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量